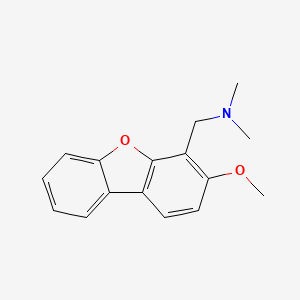
4-(Dimethylamino)methyl-3-methoxydibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)methyl-3-methoxydibenzofuran is an organic compound with the molecular formula C16H17NO2. It is a derivative of dibenzofuran, which is a heterocyclic compound consisting of fused benzene and furan rings. The presence of the dimethylamino and methoxy groups on the dibenzofuran core imparts unique chemical properties to this compound.
Preparation Methods
The synthesis of 4-(Dimethylamino)methyl-3-methoxydibenzofuran typically involves multi-step organic reactions. One common method includes the alkylation of 3-methoxydibenzofuran with dimethylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and safety.
Chemical Reactions Analysis
4-(Dimethylamino)methyl-3-methoxydibenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Dimethylamino)methyl-3-methoxydibenzofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)methyl-3-methoxydibenzofuran involves its interaction with molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 4-(Dimethylamino)methyl-3-methoxydibenzofuran include:
3-(Dimethylamino)methyl-4-hydroxybenzaldehyde: This compound has a similar dimethylamino group but differs in the presence of a hydroxy group instead of a methoxy group.
4-(Dimethylamino)-3-methylbenzoic acid: This compound also contains a dimethylamino group but has a carboxylic acid group instead of a methoxy group
The uniqueness of this compound lies in its specific substitution pattern on the dibenzofuran core, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
42840-13-1 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
1-(3-methoxydibenzofuran-4-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C16H17NO2/c1-17(2)10-13-14(18-3)9-8-12-11-6-4-5-7-15(11)19-16(12)13/h4-9H,10H2,1-3H3 |
InChI Key |
NXYJWKVEXIRWMP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC3=CC=CC=C23)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


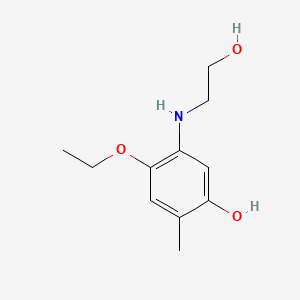
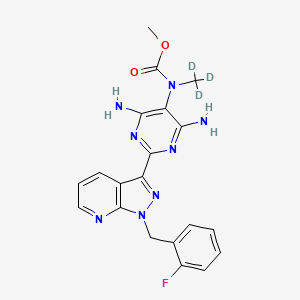
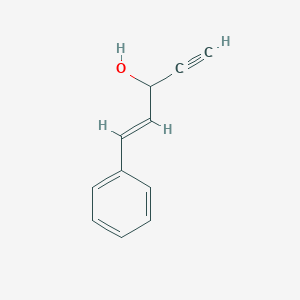
![1-[[(4-Hydroxyphenyl)ethyl]amino]-1-propanone hydrochloride](/img/structure/B13827901.png)
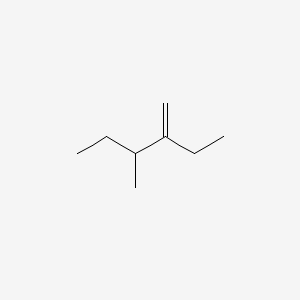


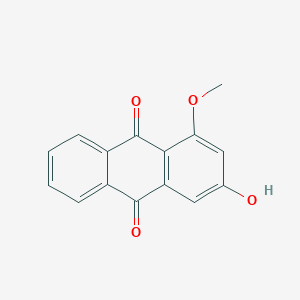
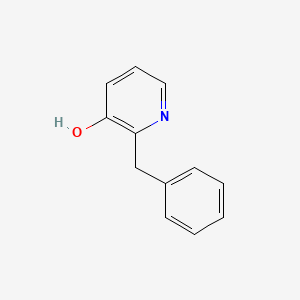
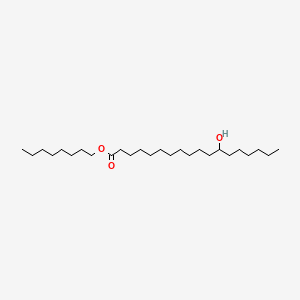

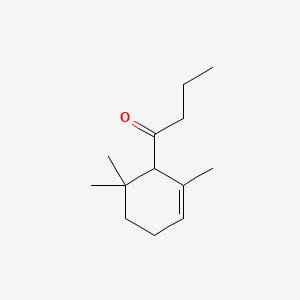
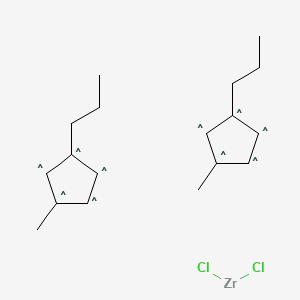
![(Phosphanylidyne-lambda4-sulfanyl)-[(phosphanylidyne-lambda4-sulfanyl)phosphanylidene-lambda4-sulfanylidene]phosphane](/img/structure/B13827962.png)
